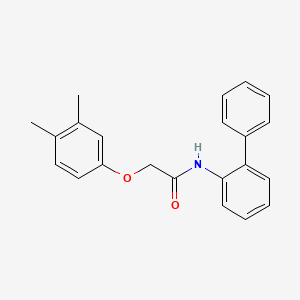
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, also known as MMQ, is a synthetic compound that has been studied extensively for its potential use in scientific research. MMQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers investigating the mechanisms of various biological processes.
Wirkmechanismus
The exact mechanism of action of 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been shown to have a selective effect on cancer cells, making it a potentially valuable tool for developing new cancer treatments.
Biochemical and Physiological Effects:
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of gene expression. 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potentially valuable tool for studying a variety of disease processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline in lab experiments is its selectivity for cancer cells, which allows researchers to study the mechanisms of cancer development and progression in a more targeted way. However, one limitation of using 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is its potential toxicity, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, including the development of new cancer treatments based on its selective activity against cancer cells. Other areas of research could include the study of 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline's effects on various signaling pathways and gene expression, as well as its potential use in the treatment of other diseases such as inflammation and oxidative stress.
In conclusion, 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is a valuable tool for scientific research, with a variety of potential applications in the study of cancer and other disease processes. While more research is needed to fully understand its mechanism of action and potential uses, 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has already shown promise as a valuable tool for advancing our understanding of the complex biological processes that underlie disease.
Synthesemethoden
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline can be synthesized using a variety of methods, but one of the most common is the reaction of 4-morpholinyl isocyanate with 3-methyl-2-phenylquinoline in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been used in a variety of scientific research applications, including studies of cell signaling pathways, gene expression, and protein function. One of the most promising areas of research involving 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is its potential use as a tool for studying the mechanisms of cancer development and progression.
Eigenschaften
IUPAC Name |
(3-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-19(21(24)23-11-13-25-14-12-23)17-9-5-6-10-18(17)22-20(15)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHAPYZXCZFVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)

![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-isobutylbenzamide](/img/structure/B5748896.png)


![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)
![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)